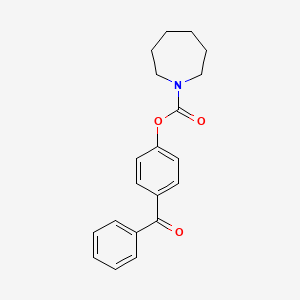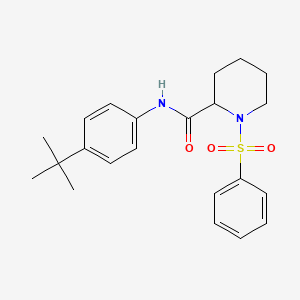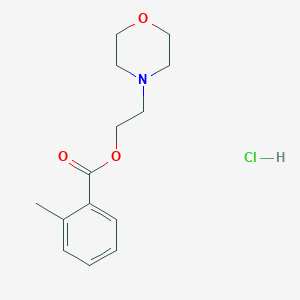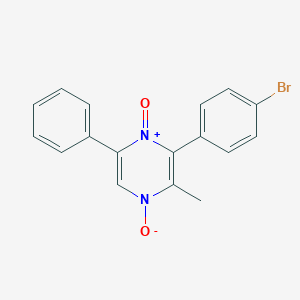
4-benzoylphenyl 1-azepanecarboxylate
Description
4-Benzoylphenyl 1-azepanecarboxylate is a compound of significant interest in organic chemistry due to its unique structural and chemical properties. It belongs to a class of compounds that are often explored for their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-benzoylphenyl 1-azepanecarboxylate often involves multi-step processes. For example, Vaid et al. (2014) described a high-yielding synthesis of a related compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. This process involved N-alkylation, carbamoylation, hydrolysis, and intramolecular cyclization via a Friedel–Crafts reaction (Vaid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class can be quite complex. Inkaya et al. (2012) conducted a detailed study on the molecular structure of a similar compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, using spectroscopy and X-ray diffraction. Their findings provide insight into the conformational flexibility and molecular interactions of such compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving benzoylphenyl compounds can be varied and complex. For instance, the work of Armesto et al. (1986) on 2,2-diaryl-1,4,4-triphenyl-3-azabut-3-en-1-ones, which are structurally related to 4-benzoylphenyl 1-azepanecarboxylate, highlights the unique reactivity of β,γ-unsaturated systems, including 1,5-benzoyl migration (Armesto et al., 1986).
Physical Properties Analysis
The physical properties of benzoylphenyl compounds can be influenced by their molecular structure. For example, Tinh et al. (1979) synthesized a series of mesomorphic compounds related to benzoylphenyl azepanes and found that their physical properties, such as melting points and mesomorphic ranges, vary significantly based on the molecular structure (Tinh et al., 1979).
Chemical Properties Analysis
The chemical properties of 4-benzoylphenyl 1-azepanecarboxylate derivatives can be quite diverse. Nanjundan et al. (2004) investigated the synthesis, characterization, and application of polymers derived from 4-benzoylphenyl methacrylate, demonstrating the versatility and reactivity of these compounds in polymer chemistry (Nanjundan et al., 2004).
Future Directions
properties
IUPAC Name |
(4-benzoylphenyl) azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(16-8-4-3-5-9-16)17-10-12-18(13-11-17)24-20(23)21-14-6-1-2-7-15-21/h3-5,8-13H,1-2,6-7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVDGCIYXHVGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenyl azepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-benzyl-1-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4019293.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)-2-phenylacrylamide](/img/structure/B4019310.png)

![(2-{[4-(2-isopropoxypropanoyl)piperazin-1-yl]methyl}phenyl)methanol](/img/structure/B4019322.png)


![N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4019357.png)

![3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4019367.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019378.png)
![N-[(2,4-dichlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-methylbutanamide](/img/structure/B4019381.png)

![N-[2-(1-adamantyloxy)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4019389.png)
